molecular formula C8H11N3O2 B1589927 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 91476-81-2

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1589927
CAS No.: 91476-81-2
M. Wt: 181.19 g/mol
InChI Key: AHIJWXPZLFMLRH-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound belonging to the class of heterocyclic organic compounds. It features a fused ring structure containing nitrogen atoms, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

  • Industrial Production Methods: Large-scale production often involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure settings.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Amines or alcohols.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

Industry: Its applications extend to the chemical industry, where it is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrazine derivatives

  • Tetrahydroimidazo[1,2-a]pyrazine derivatives

  • Other heterocyclic compounds with similar ring structures

Uniqueness: Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate stands out due to its specific structural features and reactivity profile, which make it particularly useful in certain synthetic and biological applications.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIJWXPZLFMLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531780
Record name Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91476-81-2
Record name Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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